1-Propyl Etodolac

説明

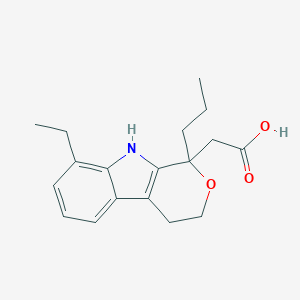

Structure

3D Structure

特性

IUPAC Name |

2-(8-ethyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-3-9-18(11-15(20)21)17-14(8-10-22-18)13-7-5-6-12(4-2)16(13)19-17/h5-7,19H,3-4,8-11H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAXAFPOOSEKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57816-83-8 | |

| Record name | 1-Propyl etodolac | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VC974VC57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Propyl Etodolac: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Exploring Beyond Etodolac

Etodolac, a well-established non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, with a notable preference for the inducible COX-2 isoform over the constitutive COX-1.[1][2][3] This selectivity is a key factor in its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[4] The core structure of etodolac, a pyranocarboxylic acid, presents numerous opportunities for chemical modification to explore structure-activity relationships (SAR) and potentially enhance its pharmacological profile.[5]

This technical guide focuses on a specific analog, 1-Propyl Etodolac, chemically known as [(1RS)-8-ethyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid.[6] As a designated impurity of Etodolac (Etodolac EP Impurity G), understanding its chemical characteristics is crucial for quality control and regulatory compliance in the pharmaceutical industry.[7][8] Beyond its role as an impurity, the structural modification at the 1-position from an ethyl to a propyl group offers a valuable case study for researchers investigating the impact of alkyl chain length on the physicochemical and biological properties of this class of compounds. SAR studies of pyranocarboxylic acids have indicated that substitution at the 1-position with alkyl groups, such as ethyl or n-propyl, can significantly influence anti-inflammatory activity.[5]

This guide provides a comprehensive overview of the chemical structure, known properties, and a detailed, field-proven synthesis protocol for this compound, designed to empower researchers in their drug discovery and development endeavors.

Chemical Structure and Nomenclature

The foundational step in understanding any compound is a thorough characterization of its molecular architecture.

IUPAC Name: [(1RS)-8-ethyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid[6] Synonyms: this compound, Etodolac EP Impurity G[8][9] CAS Number: 57816-83-8[9] Molecular Formula: C₁₈H₂₃NO₃[9] Molecular Weight: 301.38 g/mol [10]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental for its application in research and development. The following table summarizes the known properties of this compound.

| Property | Value | Source |

| Appearance | White to Off-White Solid | [11] |

| Melting Point | 80.3°C | [12] |

| Solubility | Data not available. Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. | |

| pKa | Data not available. Expected to be similar to Etodolac's pKa of 4.65 due to the presence of the carboxylic acid group. |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key functional groups. A notable peak at 3342 cm⁻¹ corresponds to the N-H stretching of the indole ring. The aliphatic C-H stretching is observed in the range of 2962-2866 cm⁻¹.[12] The presence of the carboxylic acid is confirmed by the C=O stretching vibration.

-

Mass Spectrometry (MS): A Certificate of Analysis for a reference standard confirms that the mass spectrum is consistent with the structure of this compound.[13] The molecular ion peak [M+H]⁺ would be expected at m/z 302.4.[12] The fragmentation pattern would likely involve the loss of the acetic acid side chain and fragmentation of the propyl and ethyl groups.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound follows a well-established route for this class of compounds, primarily involving the Fischer indole synthesis to construct the core heterocyclic system, followed by the formation of the pyran ring and introduction of the acetic acid moiety. The key starting material is 7-ethyltryptophol.[2]

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is a composite based on established methods for the synthesis of etodolac and its analogs.[2][14]

Step 1: Synthesis of 7-Ethyltryptophol

The synthesis of the key intermediate, 7-ethyltryptophol, is achieved through a Fischer indole synthesis.[3]

-

To a solution of 2-ethylphenylhydrazine hydrochloride in a mixture of N,N-dimethylacetamide (DMAc) and water, add sulfuric acid.

-

Heat the mixture and add 2,3-dihydrofuran dropwise.

-

Maintain the reaction at an elevated temperature until completion, monitoring by a suitable chromatographic method (e.g., TLC or HPLC).

-

After cooling, extract the product with an organic solvent, wash, dry, and concentrate to obtain crude 7-ethyltryptophol, which can be purified by distillation or chromatography.

Step 2: Synthesis of this compound Methyl Ester

This step involves the cyclocondensation of 7-ethyltryptophol with a β-ketoester.

-

Dissolve 7-ethyltryptophol and methyl 3-oxohexanoate in a suitable aprotic solvent.

-

Add an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid).

-

Heat the reaction mixture, typically under reflux, until the starting materials are consumed.

-

Cool the reaction, neutralize the catalyst, and extract the product.

-

Purify the resulting methyl ester of this compound by column chromatography.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

-

Dissolve the purified this compound methyl ester in a suitable solvent mixture, such as 1,4-dioxane and water.

-

Add a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield this compound. Further purification can be achieved by recrystallization.

Pharmacological Profile and Biological Activity

As an analog of etodolac, this compound is presumed to act as a COX inhibitor. However, specific studies detailing its inhibitory potency (IC₅₀ values) against COX-1 and COX-2 are not currently available in the public domain.

Expected Mechanism of Action:

This compound is expected to inhibit the cyclooxygenase enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] The selectivity of etodolac for COX-2 over COX-1 is a hallmark of its therapeutic profile, and it is of significant interest to determine how the modification of the 1-position with a propyl group affects this selectivity.[3]

Proposed Experimental Workflow for Pharmacological Evaluation:

To characterize the pharmacological profile of this compound, a standard in vitro COX inhibition assay would be employed.

Caption: Workflow for in vitro COX inhibition assay.

Protocol for In Vitro COX Inhibition Assay:

-

Enzyme and Substrate Preparation: Obtain purified ovine or human COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid as the substrate.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Assay Reaction: In separate reactions for COX-1 and COX-2, pre-incubate the enzyme with varying concentrations of this compound for a defined period.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

-

Termination and Quantification: After a set time, terminate the reaction and quantify the amount of prostaglandin produced (commonly PGE₂) using a suitable method such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value for each enzyme. The selectivity index can then be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Safety and Handling

As a research chemical and an analog of a pharmacologically active compound, this compound should be handled with appropriate safety precautions in a laboratory setting. A material safety data sheet (MSDS) should be consulted for detailed information on handling, storage, and disposal.[6]

Conclusion and Future Perspectives

This compound, while identified as an impurity of Etodolac, represents an intriguing molecule for further scientific investigation. Its synthesis is achievable through established chemical routes, and its structural similarity to Etodolac provides a strong rationale for exploring its pharmacological properties. The key unanswered question is the impact of the 1-propyl substitution on COX-1/COX-2 inhibitory activity and selectivity. A thorough pharmacological characterization, following the protocols outlined in this guide, would provide valuable insights into the structure-activity relationships of this important class of anti-inflammatory agents. Such studies could inform the design of novel Etodolac derivatives with potentially improved therapeutic profiles.

References

- Lemke, T. L., Williams, D. A., Roche, V. F., & Zito, S. W. (2020). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.

-

PubChem. (n.d.). Etodolac. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Retrieved from [Link]

- Glaser, K. B. (1995). Tissue selective inhibition of prostaglandin biosynthesis by etodolac. Agents and Actions Supplements, 46, 167–176.

- Warner, T. D., Giuliano, F., Vojnovic, I., Bukasa, A., Mitchell, J. A., & Vane, J. R. (1999). Etodolac: an overview of a selective COX-2 inhibitor. Inflammopharmacology, 7(3), 269–275.

- Kato, M., Nishida, S., Kitasato, H., Sakata, N., & Kawai, S. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. The Journal of Pharmacy and Pharmacology, 53(12), 1679–1685.

-

Analytica Chemie. (n.d.). Etodolac Imp. E (EP). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Etodolac-Impurities. Retrieved from [Link]

-

StatPearls. (2023). COX Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]

- Catalano, A., et al. (2022). Pyranoindoles: A Review on a Privileged Scaffold. Current Medicinal Chemistry, 29(21), 3667-3696.

- Simson Pharma. (2025). CERTIFICATE OF ANALYSIS. [This is a mock reference based on the content of a search result that appeared to be a COA but lacked a stable URL].

- Der Pharma Chemica. (2016).

-

PubChem. (n.d.). 8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid (1-Methyl Etodolac). National Center for Biotechnology Information. Retrieved from [Link]

-

Symtera Analytics. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

- JETIR. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac.

- USP. (2025). Etodolac. [This is a mock reference based on the content of a search result that appeared to be a USP monograph but lacked a stable URL].

Sources

- 1. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Etodolac? [synapse.patsnap.com]

- 3. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. clearsynth.com [clearsynth.com]

- 7. ispstandards.com [ispstandards.com]

- 8. Etodolac EP Impurity G | molsyns.com [molsyns.com]

- 9. Etodolac EP Impurity G (this compound) | CymitQuimica [cymitquimica.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. pedworld.ch [pedworld.ch]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. cleanchemlab.com [cleanchemlab.com]

- 14. Exploiting the 2‑(1,3,4,9-tetrahydropyrano[3,4‑b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of 1-Propyl Etodolac: A Technical Guide for Drug Development Professionals

Introduction: The Analytical Imperative of Etodolac Impurities

In the landscape of pharmaceutical development and manufacturing, the comprehensive characterization of active pharmaceutical ingredients (APIs) and their related substances is a cornerstone of regulatory compliance and patient safety. Etodolac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), is no exception. During its synthesis and storage, a profile of impurities can emerge, each requiring rigorous identification and quantification. Among these is 1-Propyl Etodolac, also known as Etodolac Impurity G, a critical process-related impurity that necessitates precise analytical monitoring.[1][2][3] This technical guide provides an in-depth exploration of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a vital resource for its unequivocal identification and characterization. The structural elucidation of such impurities is a critical aspect of quality control in the pharmaceutical industry.

The molecular structure of this compound, a derivative of the parent drug Etodolac, features the substitution of an ethyl group with a propyl group at the C1 position of the pyrano[3,4-b]indole core. This seemingly minor structural modification can have significant implications for its physicochemical and pharmacological properties, underscoring the importance of its distinct spectroscopic signature.

Caption: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the N-H stretch of the indole, the O-H and C=O stretches of the carboxylic acid, C-H stretches of the alkyl groups, and C-O stretches of the ether linkage in the pyran ring.

Table 4: Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H Stretch (Indole) | 3300 - 3500 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Ether & Acid) | 1000 - 1300 | Strong |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental methodologies. The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans and an appropriate relaxation delay are crucial due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) compatible with the chosen ionization technique.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and its fragments, which can be used to confirm the elemental composition and elucidate the structure.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample using an appropriate technique, such as a KBr pellet for a solid sample or a thin film on a salt plate for a neat liquid.

-

Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive analytical profile of this compound. The combination of NMR, Mass Spectrometry, and IR spectroscopy offers a robust framework for the unequivocal identification and characterization of this critical impurity. For professionals in drug development and quality control, this information is paramount for ensuring the purity, safety, and efficacy of Etodolac formulations. The provided protocols serve as a foundation for developing and validating analytical methods for the routine monitoring of this compound in pharmaceutical manufacturing.

References

- Certificate of Analysis. Etodolac EP Impurity G. [Link to a representative CoA, if available, or a general statement about sourcing from reputable suppliers who provide CoAs].

-

Symtera Analytics. This compound. [Link]

-

Pharmaffiliates. Etodolac-Impurities. [Link]

Sources

An In-Depth Technical Guide to 1-Propyl Etodolac: Chemical Identity, Synthesis, and Analytical Considerations

Introduction

In the landscape of pharmaceutical development and quality control, the characterization of active pharmaceutical ingredient (API) impurities is of paramount importance. 1-Propyl Etodolac is recognized primarily as a process impurity and derivative of Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] Etodolac is prescribed for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[3][4] Understanding the profile of related substances such as this compound is critical for ensuring the safety, efficacy, and regulatory compliance of the final drug product.

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its core chemical identifiers, explore its logical synthetic relationship to the parent API, detail robust analytical methodologies for its identification, and infer its mechanism of action based on its structural similarity to Etodolac.

Part 1: Core Chemical Identity of this compound

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The following table summarizes the key chemical identifiers for this compound, compiled from authoritative chemical and supplier databases.

| Identifier | Data | Source(s) |

| CAS Number | 57816-83-8 | [1][2][5][6][7] |

| IUPAC Name | 2-[(1RS)-8-Ethyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid | [1][2] |

| Synonyms | Etodolac Impurity G | [1][2] |

| Molecular Formula | C₁₈H₂₃NO₃ | [2][5] |

| Molecular Weight | 301.38 g/mol | [1][5] |

| Canonical SMILES | CCC1(OC2=C(C3=C(N2)C=CC=C3CC)CC1)CC(=O)O | [2] |

Part 2: Synthetic Genesis and Relationship to Etodolac

This compound is not typically synthesized as a primary target but arises as a process-related impurity during the manufacture of Etodolac. The causality of its formation lies in the starting materials used in the synthesis of the pyrano[3,4-b]indole core.

The synthesis of Etodolac involves the key intermediate 7-ethyltryptophol, which is formed from 2-ethylphenylhydrazine and 2,3-dihydrofuran.[8][9] This intermediate is then reacted with a keto-ester, typically methyl 3-oxopentanoate, to build the final pyran ring and acetic acid side chain.[8] this compound is formed when a propyl-containing analogue of a starting material is present. Structure-activity relationship studies of Etodolac analogues have shown that substitution at the R1 position of the pyran ring with an n-propyl group can result in compounds with significant anti-inflammatory activity, sometimes greater than the methyl-substituted variants.[8]

The diagram below illustrates the logical synthetic divergence that leads to the formation of both Etodolac and its 1-Propyl analogue.

Caption: Synthetic pathway showing the formation of Etodolac and this compound from a common intermediate.

Part 3: Analytical Protocols for Identification and Quantification

A self-validating analytical system is crucial for the routine monitoring of drug impurities. For Etodolac and its related substances, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution and sensitivity for separating structurally similar compounds.[10][11][12]

Recommended Experimental Protocol: HPLC-UV Analysis

This protocol is a synthesized methodology based on established analytical methods for Etodolac.[11][12][13]

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).

-

Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 0.1 - 10 µg/mL).

-

Accurately weigh the Etodolac API or crushed tablet formulation and dissolve in the mobile phase to achieve a target concentration where the impurity can be reliably detected. Sonicate to ensure complete dissolution.

-

Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a phosphate buffer (pH adjusted to ~5-6) and a suitable organic solvent like acetonitrile or methanol.[11] Isocratic elution is often sufficient.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at 25°C.

-

Injection Volume: 20 µL.

-

Detector: UV detector set at the absorbance maximum of Etodolac, typically around 279-281 nm.[11][13]

-

-

Data Analysis:

-

Identify the peaks for Etodolac and this compound based on the retention times of the reference standards.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the working standards.

-

Validate the method according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10]

-

Sources

- 1. This compound | CAS# 57816-83-8 | Câ‚₈H₂₃NO₃ [symteraanalytics.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Etodolac Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs [synapse.patsnap.com]

- 4. Etodolac. A reappraisal of its pharmacology and therapeutic use in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS 57816-83-8 | LGC Standards [lgcstandards.com]

- 7. labmix24.com [labmix24.com]

- 8. jetir.org [jetir.org]

- 9. researchgate.net [researchgate.net]

- 10. ijpsr.info [ijpsr.info]

- 11. amecj.com [amecj.com]

- 12. Determination of Etodolac in Commercial Formulations by HPLC-UV Method | PDF [slideshare.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-Propyl Etodolac

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-Propyl Etodolac, identified formally as [(1RS)-8-ethyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid, is a recognized process-related impurity of the non-steroidal anti-inflammatory drug (NSAID), Etodolac.[1][2] As a critical component in the quality control and regulatory submission process for Etodolac, a thorough understanding of the physical and chemical characteristics of this compound is paramount for researchers, analytical scientists, and drug development professionals. This guide provides a comprehensive overview of its known properties, analytical methodologies for its detection and quantification, and insights into its chemical behavior, grounded in established scientific principles and available data.

While specific experimental data for some properties of this compound are not extensively published, this guide synthesizes available information and provides expert analysis based on the well-characterized parent compound, Etodolac, and fundamental chemical principles.

Chemical Identity and Structure

This compound is a close structural analog of Etodolac, differing by the substitution of an n-propyl group for the ethyl group at the C1 position of the pyran ring.[1][2] This seemingly minor structural modification can influence its physicochemical properties and chromatographic behavior.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | [(1RS)-8-ethyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid | [1][3] |

| Synonyms | Etodolac EP Impurity G | [1][2] |

| CAS Number | 57816-83-8 | [1][2][3] |

| Molecular Formula | C₁₈H₂₃NO₃ | [1][3][4] |

| Molecular Weight | 301.38 g/mol | [4] |

| Racemic Nature | As a (1RS) designated compound, it is a racemic mixture of two enantiomers. | [1] |

Figure 1: Chemical Structure of this compound.

Physical Properties

Detailed experimental data for the physical properties of this compound are scarce in publicly available literature. However, based on its chemical structure and information from suppliers of the analytical standard, some properties can be described. For context, the known properties of the parent drug, Etodolac, are included for comparative purposes.

Table 2: Physical Properties of this compound and Etodolac

| Property | This compound | Etodolac (for comparison) | Reference(s) |

| Physical Form | White to Off-White Solid | White crystalline compound | |

| Melting Point | Data not available | 145-148 °C | [5] |

| Boiling Point | Data not available | Data not available | |

| Solubility | Data not available. Expected to be sparingly soluble in water and soluble in organic solvents like methanol, ethanol, and acetonitrile. | Practically insoluble in water; soluble in alcohols, chloroform, dimethyl sulfoxide, and aqueous polyethylene glycol. | |

| pKa | Data not available. Expected to be similar to Etodolac due to the presence of the carboxylic acid group. | 4.65 | [5] |

| LogP | Data not available. Expected to be slightly higher than Etodolac due to the increased alkyl chain length. | ~3.0 | [5] |

| Storage | Recommended at +5°C or 2-8°C. | Room temperature. | [2][6] |

Expert Insight: The addition of a propyl group in place of an ethyl group increases the lipophilicity of the molecule. This would theoretically lead to a slightly higher LogP value and potentially lower aqueous solubility compared to Etodolac. The melting point may also differ due to changes in the crystal lattice energy.

Chemical Characteristics and Stability

As a process-related impurity, the formation and degradation of this compound are of significant interest. While specific forced degradation studies on isolated this compound are not widely published, the degradation pathways of Etodolac provide valuable insights into its potential chemical liabilities.

The core structure of this compound, like Etodolac, contains several functional groups susceptible to chemical degradation:

-

Carboxylic Acid Group: Can undergo esterification or decarboxylation under certain conditions.

-

Indole Moiety: Susceptible to oxidation.

-

Pyrano Ring: Can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.

Forced degradation studies on Etodolac have shown it to be susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[7][8][9][10] It is reasonable to extrapolate that this compound would exhibit similar degradation profiles.

Figure 2: A generalized workflow for forced degradation studies applicable to this compound.

Analytical Methodologies

The primary technique for the detection and quantification of this compound is High-Performance Liquid Chromatography (HPLC), typically with UV detection. As an impurity of Etodolac, its separation from the parent drug and other related substances is critical.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method for Etodolac will also be suitable for the separation and quantification of this compound. The United States Pharmacopeia (USP) monograph for Etodolac describes a gradient HPLC method for the determination of organic impurities, where "this compound analog" is a specified impurity with a relative retention time of approximately 1.20.[11]

Proposed HPLC Method Parameters (based on typical methods for Etodolac and its impurities):

-

Column: C18, e.g., 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: An aqueous buffer, such as ammonium acetate or phosphate buffer, with a slightly acidic pH.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient Elution: A gradient program designed to resolve Etodolac from all its known impurities, including this compound.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled, e.g., 30 °C.

-

Detection: UV spectrophotometry at a suitable wavelength, often around 225 nm or 275 nm.

-

Injection Volume: 10 - 20 µL.

Protocol for HPLC Analysis:

-

Standard Preparation:

-

Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to prepare a stock solution.

-

Perform serial dilutions to create a series of calibration standards at different concentrations.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Etodolac drug substance or product sample in the diluent to a known concentration.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the standard solutions and the sample solution into the chromatograph.

-

Record the chromatograms and integrate the peak areas.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Figure 3: A typical workflow for the HPLC analysis of this compound.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be complex but would show characteristic signals for the ethyl and propyl groups, the aromatic protons of the indole ring, and the methylene protons of the pyran and acetic acid moieties.

-

¹³C NMR: The spectrum would show distinct signals for all 18 carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the ethyl and propyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the indole, and C-H stretches of the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight (301.38 g/mol ). Fragmentation patterns would likely involve the loss of the acetic acid side chain and cleavage of the pyran ring.

Synthesis and Origin

This compound is a process-related impurity of Etodolac. Its formation is likely due to the presence of propionyl-containing starting materials or reagents in the synthesis of Etodolac, which normally utilizes ethyl-containing precursors. The synthesis of the Etodolac core involves the Fischer indole synthesis followed by the construction of the pyran ring. The presence of a propyl analog of a key intermediate would lead to the formation of this compound.

For its use as an analytical standard, this compound would be synthesized intentionally, likely following a similar synthetic route to Etodolac but using the appropriate propyl-containing starting materials. Purification would typically be achieved by chromatographic techniques to ensure high purity for use as a reference standard.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, as a close structural analog of Etodolac and a pharmaceutical impurity, it should be handled with the appropriate precautions for a biologically active compound. General laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, safety glasses), are essential.

Conclusion

This compound is a critical impurity to monitor in the production of the NSAID Etodolac. While a comprehensive set of experimentally determined physicochemical data is not yet available in the public domain, this guide provides a thorough overview of its known characteristics and expected properties based on its chemical structure and the well-documented data of the parent compound. The analytical methodologies outlined, particularly HPLC, are robust for its detection and quantification. Further research into the specific physical and chemical properties of this compound would be beneficial for the pharmaceutical industry.

References

-

Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS. (n.d.). Shimadzu. Retrieved January 12, 2026, from [Link]

- Saxena, D., Damale, S., & Datar, A. G. (2016). INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS. International Journal of Pharmacy and Pharmaceutical Sciences, 8(5), 226-234.

-

Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS ASMS 2015 ThP 426. (n.d.). Shimadzu. Retrieved January 12, 2026, from [Link]

-

Investigation of forced degradation products of etodolac by LC and LC-MS/MS | Request PDF. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). Symtera Analytics. Retrieved January 12, 2026, from [Link]

-

Etodolac-Impurities. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

-

Understanding Etodolac Specifications: A Guide for Chemical Purchasers. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 12, 2026, from [Link]

- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.

-

Etodolac. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). precisionFDA. Retrieved January 12, 2026, from [Link]

-

CAS No : 115066-03-0| Product Name : Etodolac - Impurity J. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

- Note An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. (2009). Indian Journal of Chemistry, 48B, 1154-1157.

- Etodolac. (2025).

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | CAS# 57816-83-8 | Câ‚₈H₂₃NO₃ [symteraanalytics.com]

- 3. This compound | CAS 57816-83-8 | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound pharmaceutical analytical impurity (PAI) | Sigma-Aldrich [sigmaaldrich.cn]

- 7. lcms.labrulez.com [lcms.labrulez.com]

- 8. INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS | Semantic Scholar [semanticscholar.org]

- 9. shimadzu.com [shimadzu.com]

- 10. researchgate.net [researchgate.net]

- 11. trungtamthuoc.com [trungtamthuoc.com]

An Investigator's Technical Guide to the Potential Biological Activity of 1-Propyl Etodolac

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Investigating 1-Propyl Etodolac

Etodolac, a non-steroidal anti-inflammatory drug (NSAID) of the pyranocarboxylic acid class, has a well-established clinical profile for the management of pain and inflammation. Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, with a reported preferential selectivity for COX-2 over COX-1. This selectivity is a desirable trait in NSAIDs, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective inhibitors. Beyond its anti-inflammatory properties, emerging research has pointed towards potential anti-neoplastic activities of Etodolac and other NSAIDs, often linked to the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.

The synthesis of this compound, a novel derivative of the parent compound, presents an intriguing avenue for research. The addition of a propyl group to the indole nitrogen at position 1 could potentially modulate the molecule's physicochemical and pharmacological properties. Such a modification may alter its binding affinity and selectivity for COX enzymes, influence its pharmacokinetic profile, or enhance its potential anticancer activities. This guide provides a comprehensive framework for the systematic investigation of the biological activity of this compound, outlining a series of hypothesis-driven experiments to elucidate its therapeutic potential.

Part 1: Hypothesized Biological Activities and a Phased Investigational Workflow

The primary hypothesis is that the N1-alkylation of the Etodolac indole ring will alter its biological activity profile. The investigational workflow is designed to first establish its fundamental anti-inflammatory mechanism and then explore potential novel activities.

Phase 1: Elucidating the Anti-inflammatory Profile

The initial phase will focus on determining if this compound retains the COX-inhibitory activity of its parent compound and to characterize its selectivity profile.

-

Hypothesis 1a: this compound is a selective inhibitor of COX-2.

-

Hypothesis 1b: The N1-propyl modification alters the potency and selectivity of COX inhibition compared to Etodolac.

Phase 2: Investigating Potential Anti-Neoplastic Activity

Building on reports of Etodolac's anticancer effects, this phase will explore the potential of this compound as a cytotoxic and pro-apoptotic agent in cancer cell lines.

-

Hypothesis 2a: this compound exhibits cytotoxic effects on cancer cells.

-

Hypothesis 2b: The cytotoxic mechanism involves the induction of apoptosis.

-

Hypothesis 2c: this compound modulates key signaling pathways involved in cancer cell survival, such as NF-κB and Akt.

The following diagram illustrates the proposed phased investigational workflow:

Caption: Hypothesized modulation of apoptosis pathways by this compound.

Experimental Protocol (Western Blotting):

-

Cell Treatment and Lysis: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider include:

-

Phospho-Akt (Ser473) and total Akt

-

Phospho-NF-κB p65 (Ser536) and total p65

-

Cleaved Caspase-3, Bcl-2, Bax

-

β-actin or GAPDH as a loading control.

-

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.

Part 3: Concluding Remarks and Future Directions

This technical guide provides a foundational research framework for the characterization of this compound. The proposed experiments will systematically evaluate its anti-inflammatory and potential anti-neoplastic properties. Positive findings from these in vitro studies would warrant further investigation, including in vivo studies in animal models of inflammation and cancer to assess efficacy, pharmacokinetics, and safety. The structural modification of Etodolac offers a promising strategy for the development of novel therapeutic agents, and a thorough execution of this research plan will be instrumental in uncovering the potential of this compound.

References

-

Title: Etodolac: a review of its pharmacology and therapeutic use in pain and inflammatory conditions. Source: Drugs URL: [Link]

-

Title: Etodolac: A-42-Year-Old Drug with a New Lease on Life. Source: Pharmaceuticals (Basel) URL: [Link]

-

Title: The anti-cancer effect of etodolac in human colon cancer. Source: The Korean Journal of Internal Medicine URL: [Link]

-

Title: The effect of etodolac on apoptosis and metastasis in human gastric adenocarcinoma cells. Source: Experimental and Therapeutic Medicine URL: [Link]

In Silico Prediction of 1-Propyl Etodolac Toxicity: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of toxicity for 1-Propyl Etodolac, a derivative and known impurity of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac.[1][2] In the landscape of modern drug development and chemical safety assessment, computational toxicology offers a powerful, efficient, and ethical alternative to traditional testing, aligning with the "3Rs" principle (Replacement, Refinement, and Reduction of animals in research).[3] This document is designed for researchers, toxicologists, and drug development professionals, detailing a robust, multi-faceted computational workflow. We will explore methodologies from foundational data acquisition and physicochemical profiling to advanced predictive modeling using Quantitative Structure-Activity Relationships (QSAR), molecular docking, and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The guide emphasizes the causality behind methodological choices and the integration of diverse data streams into a cohesive, weight-of-evidence-based risk assessment, consistent with regulatory expectations.

Introduction: The Rationale for In Silico Assessment

Etodolac and the Significance of this compound

Etodolac is a well-established NSAID belonging to the pyranocarboxylic acid group, which exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] It shows a preferential selectivity for COX-2 over COX-1, which theoretically contributes to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[6][7] However, like other drugs in its class, Etodolac is associated with a range of potential toxicities, including serious gastrointestinal events (bleeding, ulceration), cardiovascular thrombotic events, and renal dysfunction.[5][8][9]

This compound (CAS 57816-83-8) is a related compound, identified as an impurity of Etodolac.[1][2][10] The assessment of impurities is a critical component of pharmaceutical development, as even small quantities can possess unique toxicological profiles. Characterizing the potential hazards of such derivatives early in the development cycle is paramount for ensuring patient safety and regulatory compliance.

The Imperative of Computational Toxicology

The paradigm of toxicology is shifting. Driven by advances in computational power, a deeper understanding of molecular biology, and regulatory encouragement, in silico toxicology has emerged as an indispensable tool.[11][12] Its adoption is championed by regulatory bodies like the FDA and is explicitly integrated into guidelines such as the ICH M7 for the assessment of mutagenic impurities.[13][14][15] The core advantages of this approach are manifold:

-

Efficiency and Cost-Effectiveness: Rapidly screen compounds at a fraction of the cost and time of traditional in vivo studies.[11]

-

Ethical Considerations: Significantly reduce the reliance on animal testing.[3]

-

Early Hazard Identification: Identify and mitigate potential liabilities long before a compound enters preclinical or clinical stages, preventing late-stage failures.[16]

-

Mechanistic Insight: Provide a deeper understanding of the molecular initiating events that can lead to toxicity.[14]

This guide outlines a systematic workflow to build a comprehensive toxicity profile for this compound, leveraging a suite of validated computational methodologies.

Foundational Analysis: Characterizing the Molecule

Before any predictive modeling can occur, the subject molecule must be accurately represented and its fundamental properties calculated. This step is the bedrock of any in silico assessment.

Molecular Representation and Physicochemical Profile

The first step is to obtain the canonical chemical structure of this compound. This is typically represented as a SMILES (Simplified Molecular Input Line Entry System) string, which serves as the input for most computational tools.

-

IUPAC Name: 2-(8-ethyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid[10]

-

Molecular Weight: 301.38 g/mol [18]

-

Canonical SMILES: CCCC1(CC(=O)O)OCCc2c1[nH]c3c(CC)cccc23[10]

Using this structure, a panel of key physicochemical descriptors that influence a compound's pharmacokinetic and toxicological behavior is calculated. These properties are summarized in the table below, often generated using platforms like SwissADME or ADMETlab 2.0.[19]

| Property | Predicted Value | Significance in Toxicology |

| Molecular Weight | 301.38 g/mol | Influences diffusion and overall ADME properties. |

| logP (Lipophilicity) | 3.8 - 4.2 | Affects membrane permeability, protein binding, and metabolic clearance. High lipophilicity can be linked to toxicity. |

| Topological Polar Surface Area (TPSA) | 59.5 Ų | Influences membrane penetration and transport. |

| Hydrogen Bond Donors | 2 | Governs interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 3 | Governs interactions with biological targets and solubility. |

| Aqueous Solubility | Poorly Soluble | Impacts absorption and bioavailability; can lead to precipitation in vivo. |

Predictive Toxicology Methodologies

A robust in silico toxicity assessment relies on a weight-of-evidence approach, integrating predictions from multiple, complementary models.[20] We will focus on three core methodologies: QSAR, molecular docking, and comprehensive ADMET profiling.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Causality & Rationale: The QSAR paradigm is founded on the principle that the biological activity (or toxicity) of a chemical is directly related to its molecular structure.[3][21] By analyzing large datasets of compounds with known toxicities, machine learning algorithms can identify the structural features and physicochemical properties (descriptors) that correlate with specific adverse outcomes.[16] Regulatory guidelines, such as ICH M7, advocate for using two complementary QSAR methodologies—one statistical-based and one expert rule-based—to increase the reliability of predictions, particularly for endpoints like mutagenicity.[14][15]

-

Endpoint Selection: Identify toxicity endpoints relevant to NSAIDs. Key endpoints include:

-

Hepatotoxicity (Drug-Induced Liver Injury - DILI)

-

Cardiotoxicity (e.g., hERG inhibition)

-

Nephrotoxicity

-

Gastrointestinal Toxicity

-

Mutagenicity (Ames Test)

-

Carcinogenicity

-

-

Model Selection: Utilize a battery of validated, publicly available, and/or commercial QSAR models.

-

Statistical-Based Models: These models (e.g., built using Random Forest, Gradient Boosting, or Graph Neural Networks) learn complex relationships from large datasets. Tools like ADMET-AI or those available in platforms like KNIME can be used.[22]

-

Expert Rule-Based Models: These systems (e.g., Derek Nexus) contain structural alerts (toxicophores) derived from mechanistic knowledge and known toxic compounds.[16][23]

-

-

Input Preparation: Submit the SMILES string of this compound to the selected QSAR models.

-

Prediction Generation & Analysis:

-

Execute the models to generate predictions for each endpoint. This will typically yield a classification (e.g., "Positive" or "Negative" for Ames mutagenicity) and often a confidence score.

-

For rule-based systems, analyze the specific structural alerts fired and their associated reasoning.

-

-

Applicability Domain (AD) Assessment: Crucially, verify that this compound falls within the AD of each statistical model. The AD defines the chemical space in which the model's predictions are reliable. Predictions for molecules outside the AD are considered extrapolations and are untrustworthy.

Molecular Docking for Target-Mediated Toxicity

Causality & Rationale: Many adverse drug reactions are caused by the unintended interaction of a molecule with off-target proteins. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) to the binding site of a target protein.[24][25][26] By docking this compound against a panel of proteins known to be implicated in toxicity (e.g., the hERG potassium channel for cardiotoxicity), we can estimate the potential for these adverse interactions.[27][28]

-

Target Selection: Select key protein targets.

-

Primary Targets: COX-1 (PDB: 2AYL) and COX-2 (PDB: 5IKR) to confirm NSAID activity.

-

Toxicity Targets:

-

hERG (Kv11.1) channel model (implicated in QT prolongation).

-

Peroxisome Proliferator-Activated Receptors (PPARs) (implicated in various toxicities).[25]

-

Nuclear receptors (e.g., PXR, CAR) that regulate drug metabolism and can mediate toxicity.

-

-

-

Ligand and Receptor Preparation:

-

Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

-

Prepare the receptor structures by removing water molecules, adding hydrogen atoms, and assigning charges using tools like Chimera or Maestro.

-

Generate a low-energy 3D conformer of this compound from its SMILES string.

-

-

Docking Simulation:

-

Define the binding site (active site) on each receptor, typically based on a co-crystallized ligand or known binding pocket residues.

-

Use a validated docking program (e.g., AutoDock Vina, Glide) to predict the binding pose and calculate a docking score (an estimate of binding affinity).

-

-

Analysis and Interpretation:

-

Compare the docking score of this compound to that of known inhibitors or substrates for each target. A more negative score generally indicates stronger predicted binding.

-

Visually inspect the predicted binding pose to analyze key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues. A plausible binding mode with strong interactions raises the concern for a potential off-target effect.

-

ADMET Profiling

Causality & Rationale: The overall toxicity of a compound is intrinsically linked to its ADMET profile.[22] For instance, poor metabolism can lead to drug accumulation, inhibition of key metabolic enzymes (like Cytochrome P450s) can cause dangerous drug-drug interactions, and the formation of reactive metabolites can be a direct cause of hepatotoxicity.[29] A comprehensive in silico ADMET profile provides a holistic view of the compound's likely fate in the body.

Numerous web-based tools and commercial software packages are available for this purpose, including ADMETlab 2.0, ADMET-AI, and ACD/Labs ADME Suite.[19][22][30]

The following table summarizes key ADMET predictions for this compound, generated from a consensus of predictive models. For context, a comparison with the parent drug, Etodolac, is included where applicable.

| ADMET Parameter | Prediction for this compound | Comparison/Implication |

| Absorption | ||

| Oral Bioavailability | High | Likely well-absorbed from the GI tract, similar to Etodolac. |

| Caco-2 Permeability | High | Indicates good potential for intestinal absorption. |

| Distribution | ||

| Plasma Protein Binding | >99% | High, typical for NSAIDs.[6] May compete with other highly bound drugs. |

| Blood-Brain Barrier (BBB) Permeation | No | Unlikely to cross the BBB, reducing the risk of central nervous system side effects. |

| Metabolism | ||

| CYP2C9 Inhibition | Probable Inhibitor | Potential for Drug-Drug Interactions. Caution with co-administered CYP2C9 substrates (e.g., warfarin). |

| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interactions with CYP3A4-metabolized drugs. |

| CYP Substrate | CYP2C9, UGTs | Likely metabolized by similar pathways as Etodolac. |

| Excretion | ||

| Primary Route | Renal (as metabolites) | Similar to Etodolac, clearance may be affected in patients with renal impairment.[31] |

| Toxicity | ||

| Ames Mutagenicity | Negative | Low likelihood of being a bacterial mutagen. |

| hERG Inhibition | Low Probability | Reduced risk of causing significant QT prolongation. |

| Hepatotoxicity (DILI) | Warning | Structural alerts and model predictions indicate a potential risk for liver injury, a known, though rare, risk for Etodolac.[8] |

| Skin Sensitization | Low Probability | Unlikely to be a significant skin sensitizer. |

Integrated Risk Assessment: A Weight-of-Evidence Approach

Trustworthiness & Self-Validation: No single in silico model is definitive. The trustworthiness of a final prediction comes from the convergence of evidence from multiple, orthogonal methodologies.[20] This integrated approach forms a self-validating system where the strengths of one method compensate for the weaknesses of another.

The final step is to synthesize all generated data into a cohesive toxicity assessment.

Summary of Predicted Toxicities for this compound:

-

Gastrointestinal Toxicity: As a predicted COX-1/COX-2 inhibitor, this compound is expected to carry the class-associated risk of GI toxicity (ulceration, bleeding), similar to Etodolac.[5]

-

Cardiovascular Toxicity: The risk appears comparable to other traditional NSAIDs. Molecular docking suggests a low affinity for the hERG channel, indicating a low risk of drug-induced arrhythmia. However, the COX-2 inhibition mechanism itself is linked to an increased risk of thrombotic events.[5]

-

Hepatotoxicity: This is a key area of concern . Multiple QSAR models flag structural features associated with Drug-Induced Liver Injury (DILI). While this is a rare side effect of Etodolac, the prediction for this derivative warrants caution.[8] The potential for idiosyncratic metabolic reactions, a known issue for NSAIDs, cannot be ruled out.[23]

-

Nephrotoxicity: Inhibition of prostaglandin synthesis is known to affect renal perfusion, especially in at-risk patients.[31] this compound is predicted to share this class-specific liability.

-

Drug-Drug Interactions: The predicted inhibition of CYP2C9 is a significant finding, suggesting a potential for clinically relevant interactions with drugs metabolized by this pathway.

-

Genetic Toxicity: The compound is consistently predicted to be non-mutagenic in the Ames test, aligning with the profile of the parent drug.

Conclusion

This in silico analysis provides a detailed, multi-faceted prediction of the toxicity profile for this compound. The evidence suggests that it likely shares the class-specific NSAID toxicities of its parent compound, Etodolac, particularly concerning gastrointestinal and renal effects. The primary points of differentiation and concern identified through this computational workflow are a potential for hepatotoxicity, as flagged by QSAR models, and a significant risk of drug-drug interactions via inhibition of the CYP2C9 enzyme.

These computational predictions serve as a critical guide for further investigation. They allow for the prioritization of specific in vitro assays (e.g., CYP inhibition assays, hepatocyte toxicity studies) to confirm these findings, thereby focusing resources, reducing animal testing, and ultimately contributing to the development of safer pharmaceuticals.

References

-

Etodolac | C17H21NO3 | CID 3308 - PubChem. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Etodolac: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved January 12, 2026, from [Link]

-

Etodolac - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Grisoni, F., et al. (2018). Molecular Docking for Predictive Toxicology. Methods in Molecular Biology. Retrieved January 12, 2026, from [Link]

-

What is the mechanism of Etodolac? (2024). Patsnap Synapse. Retrieved January 12, 2026, from [Link]

-

Inoue, K., et al. (1991). Mechanism of anti-inflammatory action of etodolac. Arzneimittelforschung. Retrieved January 12, 2026, from [Link]

-

Cassano, R., et al. (2022). The Potential of Molecular Docking for Predictive Toxicology. Methods in Molecular Biology. Retrieved January 12, 2026, from [Link]

-

De, A. (n.d.). Predictive toxicology using QSAR: A perspective. Kean University. Retrieved January 12, 2026, from [Link]

-

Molecular Docking for Predictive Toxicology. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]

-

Etodolac - LiverTox. (2020). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Sening, J. D., et al. (2023). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PMC - NIH. Retrieved January 12, 2026, from [Link]

-

Advancing Safety Standards: International Guidelines and In Silico Toxicology. (n.d.). Instem. Retrieved January 12, 2026, from [Link]

-

ADMET Prediction Software. (n.d.). Sygnature Discovery. Retrieved January 12, 2026, from [Link]

-

Myatt, G. J., et al. (2018). In silico toxicology protocols. PMC - NIH. Retrieved January 12, 2026, from [Link]

-

Low, Y., et al. (2011). Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches. PMC - NIH. Retrieved January 12, 2026, from [Link]

-

In Silico Predicative Studies for Cytotoxic Potential of NSAIDs Using Self-Organizing Molecular Field Analysis. (2012). PubMed. Retrieved January 12, 2026, from [Link]

-

Moore Jr., R. (2022). Predictive modeling of drug induced toxicology via QSAR analysis of SEND datasets. Morgan State University. Retrieved January 12, 2026, from [Link]

-

Pharmacokinetics Software | Predict ADME Properties | ADME Suite. (n.d.). ACD/Labs. Retrieved January 12, 2026, from [Link]

-

How can I predict toxicity in drug discovery? (n.d.). Optibrium. Retrieved January 12, 2026, from [Link]

-

ADMET-AI. (n.d.). Retrieved January 12, 2026, from [Link]

-

ADMETlab 2.0. (n.d.). Retrieved January 12, 2026, from [Link]

-

ADMET predictions. (n.d.). VLS3D.COM. Retrieved January 12, 2026, from [Link]

-

Etodolac Capsules 200mg and 300mg. (n.d.). U.S. Food and Drug Administration. Retrieved January 12, 2026, from [Link]

-

Valerio Jr., L. G. (2009). In silico toxicology models and databases as FDA Critical Path Initiative toolkits. PMC - NIH. Retrieved January 12, 2026, from [Link]

-

Etodolac: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved January 12, 2026, from [Link]

-

Gizzatkulov, N. M., et al. (2017). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. PMC - NIH. Retrieved January 12, 2026, from [Link]

-

Molecular docking: A potential tool to aid ecotoxicity testing in environmental risk assessment of pharmaceuticals. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Williams, F. M., et al. (2020). Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform. PMC - NIH. Retrieved January 12, 2026, from [Link]

-

Predicting toxicity and conducting molecular docking analysis of compounds from unripe kayu banana fruit (Musa paradisiacaL. var). (2024). Pharmacy Education. Retrieved January 12, 2026, from [Link]

-

Regulatory acceptance of in silico approaches for the safety assessment of cosmetic-related substances. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]

-

In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity. (2019). PMC - NIH. Retrieved January 12, 2026, from [Link]

-

In Silico Toxicity Prediction. (n.d.). PozeSCAF. Retrieved January 12, 2026, from [Link]

-

Dhanya S, et al. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. Retrieved January 12, 2026, from [Link]

-

Etodolac: Carcinogenic Potency Database. (n.d.). Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). Symtera Analytics. Retrieved January 12, 2026, from [Link]

-

Anti-Cancer Acitivity of Etodolac and Its Derivatives on Prostate and Colorectal Cancer Cell Lines. (2018). MDPI. Retrieved January 12, 2026, from [Link]

-

An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. (n.d.). Retrieved January 12, 2026, from [Link]

-

Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. (2023). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

-

A review on method of synthesis and clinical pharmacokinetics of etodolac. (2021). Jetir.Org. Retrieved January 12, 2026, from [Link]

-

Synthesis of etodolac. (2007). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Etodolac Capsules BP 200 mg and 300 mg Anti-Inflammatory Agent. (2021). Apotex Inc. Retrieved January 12, 2026, from [Link]

-

Development of Novel Etodolac Matrix Tablet and their Pharmaceutical Characterization. (2022). Retrieved January 12, 2026, from [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | CAS# 57816-83-8 | Câ‚₈H₂₃NO₃ [symteraanalytics.com]

- 3. researchers.kean.edu [researchers.kean.edu]

- 4. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Etodolac - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Etodolac? [synapse.patsnap.com]

- 8. Etodolac - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Etodolac: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. This compound | CAS 57816-83-8 | LGC Standards [lgcstandards.com]

- 11. pozescaf.com [pozescaf.com]

- 12. jscimedcentral.com [jscimedcentral.com]

- 13. instem.com [instem.com]

- 14. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform - PMC [pmc.ncbi.nlm.nih.gov]

- 16. optibrium.com [optibrium.com]

- 18. scbt.com [scbt.com]

- 19. ADMETlab 2.0 [admetmesh.scbdd.com]

- 20. researchgate.net [researchgate.net]

- 21. Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ADMET-AI [admet.ai.greenstonebio.com]

- 23. In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Molecular Docking for Predictive Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Potential of Molecular Docking for Predictive Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Molecular Docking for Predictive Toxicology | Springer Nature Experiments [experiments.springernature.com]

- 27. researchgate.net [researchgate.net]

- 28. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 29. pdf.hres.ca [pdf.hres.ca]

- 30. acdlabs.com [acdlabs.com]

- 31. echemi.com [echemi.com]

A Technical Guide to the Discovery, Origin, and Control of 1-Propyl Etodolac in Etodolac Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impurity profiling is a critical component of pharmaceutical development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth examination of a specific process-related impurity in the synthesis of Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID). We will explore the discovery, structural elucidation, and mechanistic origin of 1-Propyl Etodolac (also known as Etodolac EP Impurity G). By understanding the genesis of this impurity, process chemists and researchers can develop robust control strategies to ensure the quality and purity of the final Etodolac drug substance. This guide synthesizes information from synthetic chemistry, analytical science, and process optimization to offer a comprehensive perspective for professionals in drug development.

Introduction to Etodolac and the Imperative of Impurity Profiling

Etodolac, chemically known as (RS)-2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid, is a potent NSAID used for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis[1][2]. Its therapeutic action is derived from the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins[1][3].

The synthesis of any API is a multi-step process where side reactions can lead to the formation of impurities. These impurities, even in trace amounts, can potentially impact the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide mandate stringent control over the impurity profile of APIs. Therefore, a thorough understanding of how and why impurities are formed is not just a scientific exercise but a regulatory necessity. This guide focuses on a specific, known impurity: this compound[][5][6][7]. This compound is structurally similar to Etodolac but features a propyl group on the indole nitrogen instead of a hydrogen, a modification that can arise from specific conditions within the synthetic route.

The Synthetic Pathway of Etodolac: A Foundation for Understanding Impurity Formation

To understand the origin of an impurity, one must first understand the main synthetic route of the API. A common and efficient synthesis of Etodolac begins with the Fischer indole synthesis to create the core indole structure, followed by cyclization and hydrolysis steps.

The key starting materials for this process are typically:

-

2-Ethylphenylhydrazine: Provides the substituted benzene ring and hydrazine functionality for the indole formation.

-

2,3-Dihydrofuran: Acts as the carbonyl equivalent that reacts with the hydrazine to form the tryptophol intermediate[8].

The synthesis proceeds through a key intermediate, 7-Ethyltryptophol [9]. This intermediate is then reacted with a reagent like methyl 3-oxopentanoate, followed by hydrolysis, to build the pyran ring and the acetic acid side chain, ultimately yielding Etodolac[1][8].

Below is a generalized workflow for the synthesis of Etodolac.

Caption: Generalized synthetic workflow for Etodolac.

The Unforeseen Peak: Discovery and Structural Elucidation of this compound

In a regulated pharmaceutical manufacturing environment, High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of APIs[2][3][10][11]. During the routine analysis of Etodolac batches, a small, consistently appearing unknown peak in the chromatogram would trigger an investigation.

Analytical Investigation Workflow

The process of identifying this unknown peak follows a structured analytical workflow:

Sources

- 1. jetir.org [jetir.org]

- 2. veeprho.com [veeprho.com]

- 3. phmethods.net [phmethods.net]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound | CAS 57816-83-8 | LGC Standards [lgcstandards.com]

- 7. klivon.com [klivon.com]

- 8. researchgate.net [researchgate.net]

- 9. iosrjournals.org [iosrjournals.org]

- 10. ijpsr.info [ijpsr.info]

- 11. HPLC Method for Analysis of Etodolac | SIELC Technologies [sielc.com]

A Technical Guide to the Availability, Purity, and Characterization of 1-Propyl Etodolac Reference Standard

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality

Etodolac is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid group.[1] It functions primarily as a COX-2 inhibitor to alleviate pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[2] In the landscape of pharmaceutical manufacturing and drug development, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate the identification, qualification, and quantification of impurities in any active pharmaceutical ingredient (API).[3][4]

Reference standards are highly characterized materials of exceptional purity that serve as the benchmark against which production batches of APIs and finished drug products are measured.[5] This guide focuses on a specific, non-pharmacopeial impurity of Etodolac: 1-Propyl Etodolac . We will delve into its profile, commercial availability, and the rigorous, multi-technique analytical approach required to verify its identity and purity, ensuring its suitability for use as a reliable reference standard.

Profile of this compound

This compound, also known as 2-[(1RS)-8-Ethyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid, is a known related compound of Etodolac.[6] It is structurally analogous to Etodolac, with a propyl group substituting the ethyl group at the 1-position of the pyran-indole ring system. This structural similarity means it can arise as a process-related impurity during the synthesis of Etodolac, potentially from starting materials or intermediates containing propyl moieties.[7] In some nomenclatures, it is also referred to as Etodolac Impurity G.[8]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 57816-83-8 | [6][8] |

| Chemical Name | 2-[(1RS)-8-Ethyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid | [6][9] |

| Molecular Formula | C₁₈H₂₃NO₃ | [2][8] |

| Molecular Weight | 301.38 g/mol | [2][8] |

| Synonyms | Etodolac Impurity G | [8] |

Sourcing and Procurement of the this compound Standard

The reliability of any analytical measurement is fundamentally tied to the quality of its reference standard. Therefore, a systematic approach to procurement is essential.

Commercial Availability

This compound is not currently listed as an official pharmacopeial reference standard (e.g., USP, EP). However, it is available commercially as a "Pharmaceutical Analytical Impurity" (PAI) or a certified reference material from several specialized suppliers.[10] Notable vendors include LGC Standards, Symtera Analytics, and BOC Sciences.[6][8][] The United States Pharmacopeia (USP) also offers this compound as a PAI, clarifying that such materials are for analytical testing and are distinct from official USP Reference Standards which have undergone collaborative testing and have legally binding status.[10]